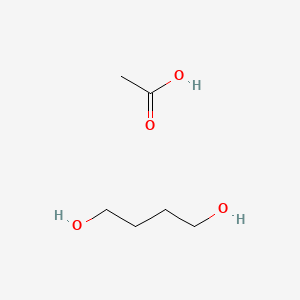

1,4-Butanediol, monoacetate

概要

説明

1,4-Butanediol, monoacetate, also known as Butane-1,4-diol, is an organic compound with the formula C6H12O3 . It is a primary alcohol and is a colorless viscous liquid .

Synthesis Analysis

In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol . It is also made on an industrial scale from maleic anhydride in the Davy process, which is first converted to the methyl maleate ester, then hydrogenated . A biological route to BD has been commercialized that uses a genetically modified organism . The biosynthesis proceeds via 4-hydroxybutyrate .Molecular Structure Analysis

The molecular structure of 1,4-Butanediol, monoacetate is available as a 2D Mol file . The molecular weight of this compound is 132.1577 .Chemical Reactions Analysis

1,4-Butanediol is a highly versatile intermediate capable of undergoing a number of types of chemical reactions leading to an even wider range of useful products including polyurethanes, engineering resin PBT, spandex intermediate PTMEG, NMP solvent, and polyvinyl pyrrolidone (PVP), a water-soluble polymer used in various personal care and pharmaceutical applications .Physical And Chemical Properties Analysis

1,4-Butanediol is a colorless, odorless liquid, soluble in water and many organic solvents . Its molecular formula is C4H10O2, and it has a molecular weight of 90.12 g/mol . The boiling point of BDO is around 230°C, with a melting point of approximately 20°C .科学的研究の応用

Biotechnological Production

Metabolic Engineering in Escherichia Coli : 1,4-Butanediol (BDO) is a significant commodity chemical, traditionally produced from oil and natural gas. Recent advances have enabled its production from renewable carbohydrate feedstocks using genetically modified Escherichia coli. This biotechnological approach leverages metabolic engineering and a systems-based approach to produce BDO from various sugar sources, demonstrating a sustainable alternative to traditional methods (Yim et al., 2011).

Development of De Novo Biosynthesis Pathway in E. Coli : Building on the concept of systems engineering, researchers have implemented a de novo biosynthesis pathway for BDO production in E. coli. This method partitions carbon utilization for growth and BDO production, demonstrating a modular development that can autonomously produce BDO (Liu & Lu, 2015).

Chemical Synthesis and Catalysis

Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol : Research has shown the possibility of synthesizing 1,4-Butanediol from 1,4-anhydroerythritol using monometallic mixture catalysts. This method achieves a high yield of 1,4-butanediol, suggesting potential for efficient industrial production methods (Wang et al., 2019).

Production of Homoallyl Alcohol from 1,4-Butanediol : The catalytic dehydration of 1,4-butanediol over ZrO2 catalysts has been studied, revealing the efficient production of 3-buten-1-ol and tetrahydrofuran (THF) at specific temperatures. This process highlights the versatility of 1,4-butanediol in chemical synthesis (Yamamoto et al., 2005).

Bio-Upcycling and Environmental Applications

1,4-Butanediol Metabolism in Pseudomonas Putida : Research into the metabolism of 1,4-butanediol in Pseudomonas putida has significant implications for bio-upcycling, especially in dealing with non-recyclable plastics. Understanding the microbial metabolism of 1,4-butanediol can enable efficient biotechnological valorization of plastic monomers (Li et al., 2020).

Redox Biocatalysis Using 1,4-Butanediol : 1,4-Butanediol has been shown to be an effective cosubstrate in NAD(P)H-dependent redox biocatalysis. This application highlights its potential in more efficient and environmentally friendly chemical processes (Kara et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

acetic acid;butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h5-6H,1-4H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGZPUCDKOQDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90784665 | |

| Record name | Acetic acid--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90784665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35435-68-8 | |

| Record name | Acetic acid--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90784665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

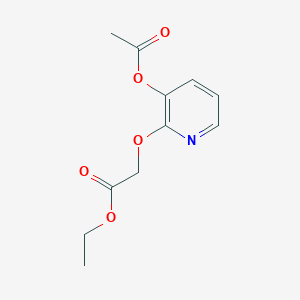

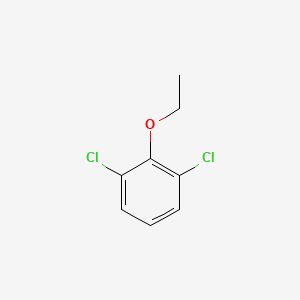

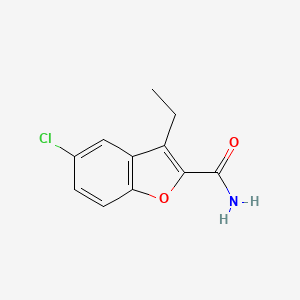

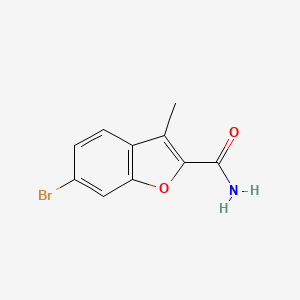

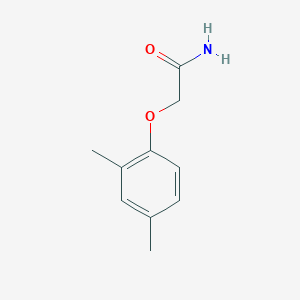

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)

![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)